molecular formula C8H15ClN2S B562126 N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt CAS No. 1246818-86-9

N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt

Cat. No.: B562126
CAS No.: 1246818-86-9
M. Wt: 212.769
InChI Key: MZHCXYATKCSZHX-TXHXQZCNSA-N
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Description

N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt is a compound that features a thiazole ring substituted with a deuterated isopropyl group and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Deuterated Isopropyl Group: The deuterated isopropyl group can be introduced via a Grignard reaction using deuterated isopropyl magnesium bromide.

    Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Deuterated isopropyl thiazole derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine has several applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine involves its interaction with specific molecular targets. The deuterated isopropyl group can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological activity. The thiazole ring can participate in various binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropylmethylamine: Similar structure but lacks the thiazole ring and deuterium labeling.

    N-Methylisopropylamine: Similar structure but without the thiazole ring.

    2-Propanamine, N-methyl-: Another similar compound with a different substitution pattern.

Uniqueness

N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine is unique due to its combination of a thiazole ring, deuterated isopropyl group, and methylamine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific scientific applications.

Properties

CAS No.

1246818-86-9

Molecular Formula

C8H15ClN2S

Molecular Weight

212.769

IUPAC Name

1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(4-9-3)5-11-8;/h5-6,9H,4H2,1-3H3;1H/i1D3,2D3;

InChI Key

MZHCXYATKCSZHX-TXHXQZCNSA-N

SMILES

CC(C)C1=NC(=CS1)CNC.Cl

Synonyms

2-Isopropyl-4-[(N-methylamino)methyl]thiazole Hydrochloride;  N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine Hydrochloride; 

Origin of Product

United States

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